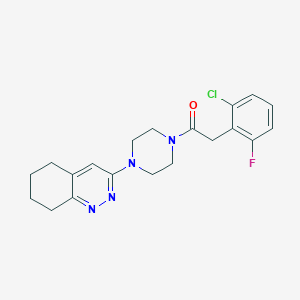

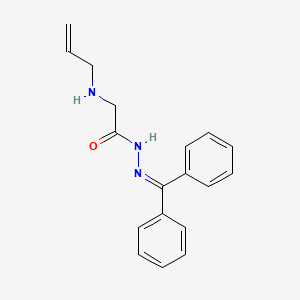

Methyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their antimicrobial and anticancer activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .

Aplicaciones Científicas De Investigación

Antitumor and Antifilarial Activities

A study highlighted the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its evaluation for antitumor activity. This compound was found to inhibit the growth of L1210 leukemic cells with a notable IC50 value, indicating its potent cytotoxic activity through mitotic blocking. Additionally, it demonstrated significant in vivo antifilarial activity against Acanthocheilonema viteae in experimentally infected jirds, though it was inactive against Brugia pahangi at a specific dosage (Kumar et al., 1993).

Antihypertensive α-Blocking Agents

Another study focused on the synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate and its subsequent reactions to afford various derivatives. These compounds were evaluated for their antihypertensive α-blocking activity, revealing that many of them possess good activity with low toxicity. This indicates the potential use of these compounds in developing treatments for hypertension (Abdel-Wahab et al., 2008).

Antimicrobial Activities

Substituted thiazole-5-carboxaldehydes and their ylidenenitriles derivatives were synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against two fungal species. This study contributes to the search for new antimicrobial agents, demonstrating the potential of these compounds in addressing microbial resistance (Thumar & Patel, 2009).

Antimicrobial Study of 1,3,4-Thiadiazole Derivatives

A study on 1,3,4-thiadiazole derivatives, which are known for their broad range of biological activities, synthesized new derivatives and evaluated them for antibacterial and antifungal activities. This reinforces the role of thiadiazole compounds in developing new antimicrobial agents (Ameen & Qasir, 2017).

Propiedades

IUPAC Name |

methyl N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-20-14(19)17-13-15-9(8-22-13)7-12(18)16-10-5-3-4-6-11(10)21-2/h3-6,8H,7H2,1-2H3,(H,16,18)(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCPUNHIOYPPOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2598039.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2598046.png)

![2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2598047.png)

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2598051.png)